Journal Name:npj 2D Materials and Applications
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IF:0
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npj 2D Materials and Applications ( IF 0 ) Pub Date: 2022-10-26 , DOI:
10.1080/17415993.2022.2137414
α-Ketothioesters are safely and efficiently synthesized from arylacetylenic sulfones and dimethyl sulfoxide (DMSO) in the presence of equivalent of water and catalytic amount of 1,3-dibromo-5,5-dim...
npj 2D Materials and Applications ( IF 0 ) Pub Date: 2023-05-24 , DOI:
10.1080/17415993.2023.2214267
In this paper, the kinetic study of the reaction between substituted 1,4-benzoquinones (RBQs) and Na2SO3 (S(IV)) is presented in aqueous solutions at different pH values and reagent concentrations. The stoichiometry of the reaction is 1:2 RBQs:S(IV) and one equivalent of chloride ion was also detected as a product when using mono- (2-CBQ) or dichloro-benzoquinones (2,5-DCBQ; 2,6-DCBQ) as reactants. This shows that reductive dehalogenation occurs instead of simple reduction to the corresponding substituted 1,4-hydroquinones (RBQHs) and quinone bisulfites are formed, analogously to the addition of bisulfite ion to carbonyl compounds. Various sulfonated quinones have been identified as products by electrospray mass spectrometry. Kinetic traces at different wavelengths were obtained by the stopped-flow technique with spectrophotometric detection, a kinetic fitting program (ZiTa) was used to fit a multi-step model to the data. A detailed mathematical evaluation of the reaction scheme was carried out under non-pseudo-first order conditions showing that our model can be fitted with a double exponential function even when none of the reagents are in large excess.
npj 2D Materials and Applications ( IF 0 ) Pub Date: 2022-12-07 , DOI:
10.1080/17415993.2022.2152285
Ferrocene and its derivatives compounds have shown a significant role in medicinal organometallic chemistry as an antiparasitic or antibacterial. Therefore, we herein report on the utilization of dithioesters ferrocenyl derivatives as proligands for the synthesis of heteroleptic platinum(II) and homoleptic palladium(II) complexes bearing a conserved O,S binding moiety. The resulting complexes [Pt(L1)(DMSO)Cl] (1), [Pt(L2)(DMSO)Cl] (2), [Pt(L3)(DMSO)Cl] (3), [Pd(L1)2] (4), [Pd(L2)2] (5), and [Pd(L3)2] (6), in which HL1 = methyl 3-hydroxy-3-ferroceneprop-2-enedithioate, HL2 = ethyl 3-hydroxy-3-ferroceneprop-2-enedithioate and HL3 = propyl 3-hydroxy-3-ferroceneprop-2-enedithioate, were fully characterized employing a variety of analytical techniques (NMR spectroscopy, elemental analysis, and mass spectrometry and X-ray structure determination of complexes 2 and 6). Cytotoxicity assays of the synthesized ligands as well as the Pt/Pd metal complexes showed low toxicity towards ovarian cancer cells, but the compounds are not affected by cisplatin resistance mechanisms. Pt(II) complexes exhibited the highest activity, and the alkyl substituent strongly influenced the activity of these complexes and the free ligands. The cytotoxic activity increases with the length of the alkyl chain with 3 exhibiting a mean IC50 of 56 µM.
npj 2D Materials and Applications ( IF 0 ) Pub Date: 2022-11-08 , DOI:
10.1080/17415993.2022.2141573
A new synthetic protocol to give a variety of symmetric diaryl disulfides from odorless and easily available phenyl dimethylcarbamodithioates was developed. By using phenyl dimethylcarbamodithioates as organosulfur source, the target products were furnished smoothly through simple hydrolysis, giving a series of symmetric diaryl disulfides. The protocol features simple operation, odorless and easily available organosulfur source and high yield.
npj 2D Materials and Applications ( IF 0 ) Pub Date: 2022-09-27 , DOI:
10.1080/17415993.2022.2126319
A straightforward and convenient synthesis of symmetrical and unsymmetrical thiourea derivatives by the reaction of primary amines and carbon disulfide in the presence of a Zn catalyst is presented. Under modest reaction conditions, a range of biologically relevant thiourea derivatives can be produced in good to outstanding yields without a lengthy work-up. A variety of primary aliphatic and aromatic amines with various substituted functional groups were transformed into thiourea derivatives. Zn-mediated symmetric thiourea creation occurs at room temperature for aliphatic amines, whereas for aromatic amines it occurs at 60°C. However, unsymmetrical thiourea for aliphatic amines occurs at 0°C. Benefits of this method include environment-friendly reaction conditions, sustainability, and enumerating tolerance of functional groups such as hydroxyl and halides. Experimental observations were rationalized by DFT calculations based on transition structures and zwitterionic intermediate stabilities.
npj 2D Materials and Applications ( IF 0 ) Pub Date: 2022-11-01 , DOI:
10.1080/17415993.2022.2137413
Cu (OAc)2 was immobilized on the surface of magnetic nanoparticles modified by Imine-Thiazole acting as a ligand. This immobilization is done to fabricate a new and green magnetically recoverable copper catalyst [Fe3O4@SiO2-(Imine-Thiazole)-Cu (OAc)2]. Techniques such as ICP-OES, TEM, FT-IR, EDX, SEM, TGA, VSM, and XRD were used to characterize the structure of Fe3O4@SiO2-(Imine-Thiazole)-Cu (OAc)2 nanocomposite. To Synthesize 2-substituted benzothiazoles, the nanocomposite of Fe3O4@SiO2-(Imine-Thiazole)-Cu (OAc)2 was used as a catalyst via a one-pot three-component reaction of 2-iodoanilines, benzyl chlorides and S8. Recycling experiments revealed that a simple magnetic separation could be used to recover the copper nanocatalyst, and this nanocatalyst can be recycled eight times without any deterioration in catalytic activity.
npj 2D Materials and Applications ( IF 0 ) Pub Date: 2023-02-02 , DOI:
10.1080/17415993.2023.2173008
The solvent-free condensation reaction of various aliphatic aldehydes, cycloalkanones, and benzaldehydes with rhodanines catalyzed by Amberlyst 26 has been reported. The catalyst's efficiency, simple work-up, simple recycling procedure, and high catalyst recyclability without any considerable change of yields several times were found to be interesting. Furthermore, the drastic acceleration of ultrasound irradiation was realized to be efficient for the formation of alkylidenerhodanine, cycloalkylidene-rhodanine, and arylidenerhodanine in moderate to good yields within a short time.
npj 2D Materials and Applications ( IF 0 ) Pub Date: 2022-12-20 , DOI:
10.1080/17415993.2022.2157680
A series of new nickel(II) dithiocarbamate complexes of general formula [M L2], (where L = benzyl(4-fluorobenzyl)carbamodithioate (L1), benzyl(4-cyanobenzyl)carbamodithioate (L2), ethyl(4-methylbenzyl)carbamodithioate (L3), (4-methoxybenzyl) (naphthalen-1-ylmethyl)carbamodithioate (L4) and ethyl(4-methoxybenzyl)carbamodithioate (L5)) have been synthesized, and characterized via elemental analysis, FT-IR, electronic spectra, 1H NMR, 13C NMR, Mass spectrometry and Thermogravimetric analysis (TGA). The continuous variation method (Job's method) was used to determine the stoichiometry of the complexes. TGA was used to analyze the thermal decomposition behavior of metal complexes in nitrogen atmosphere. As a result of the thermal decomposition process, all of the complexes produced NiS as the final product. X-ray Diffraction (XRD), Energy dispersive X-ray analysis (EDAX), and Transmission electron microscopy (TEM) studies confirm the formation of NiS nanomaterial. Crystalline size of NiS was obtained between 19.97 to 21.35 nm range by applying the Scherrer equation using XRD. Solid-state electrical conductivities reveal that all the complexes behave as a semiconductor at room temperature. All the synthesized dithiocarbamate ligands and complexes were screened against five human bacterial pathogens (Escherichia coli, Staphylococcus aureus, Salmonella typhi, Aeromonas hydrophila, and Shigella boydii) by disc diffusion method. Solvent extraction studies show that the ligand has strong extractability towards metal ions in a basic medium (pH = 10).
npj 2D Materials and Applications ( IF 0 ) Pub Date: 2023-05-03 , DOI:
10.1080/17415993.2023.2206967
It is challenging to achieve ethanethiol extraction, enrichment in a single-drop microextraction system, and an assay with good sensitivity and selectivity for analyzing food analytes in complex matrices. In this study, we combined headspace single-drop microextraction (HS-SDME) with nanodrop array spectrophotometry applied for ultra-trace determination of ethanethiol. A suspended drop of gold nanoparticles (AuNPs) solution was utilized for sensing ethanethiol as an acceptor phase. The thiol portion of ethanethiol molecules binds to the negatively charged AuNPs. Thus, the aim of target enrichment was attained, while matrix effects interference was also minimized. The approach can be used for the direct detection of ethanethiol in food without any sample pretreatment. The obtained range of linearity was 1–1000 µM and 100–1000 nM. The detection limits were 66.62 nM, comparable with those of previously reported methods. The method successfully determined ethanethiol in food (beverage, non-alcoholic beer, and cheese).
npj 2D Materials and Applications ( IF 0 ) Pub Date: 2023-05-02 , DOI:
10.1080/17415993.2023.2207706
ABSTRACTIn this publication, we reported an efficient MOF-based catalytic system for the synthesis of thiopyran and oxospiro-indolinethiopyran derivatives. For the first time, magnetic NH2.MIL-101(Fe)/ED was synthesized through anchoring FeCl3 on CoFe2O4 magnetic nanoparticles surface and then 2-aminoterphthalic acid was used to form MOF structure. In the final step, metal centers were modified with ethylenediamine (ED). Different techniques such as Fourier transmission infrared spectroscopy, X-ray diffraction, Field emission scanning electron microscopy, Transmission electron microscopy, Brunauer–Emmett–Teller analysis, and Thermogravimetric analysis were used to characterize the catalyst structure. Also using X-ray crystallography, the structure of the final product was determined. Nanomagnetic NH2.MIL-101(Fe)/ED gave us a satisfactory answer, affording the corresponding products with high to excellent yields (up to 93% yield). It seems that among the other available procedures, this catalytic system provided higher final product yields which result from the superior activity of this synthesized catalyst.Highlights Designing an efficient basic metal-organic framework catalyst.Novel MOF-based catalytic system for scalable and high-yielding synthesis of thiopyran and oxospiro-indolinethiopyran derivatives.Easy access to important classes of building blocks.Simple work-up procedure, clean reaction profiles and excellent product yields.
Supplementary Information
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